3,4-dimethyl-N-[3-(methylsulfanyl)phenyl]-2-(1H-tetrazol-1-yl)benzamide

Physicochemical profiling Lead optimization Medicinal chemistry

3,4-Dimethyl-N-[3-(methylsulfanyl)phenyl]-2-(1H-tetrazol-1-yl)benzamide (molecular formula C₁₇H₁₇N₅OS, exact mass 339.12 g/mol) is a fully synthetic small molecule belonging to the tetrazole-containing benzamide class. Its architecture combines a 3,4-dimethylbenzamide core with a 2-position 1H-tetrazol-1-yl substituent and a 3-(methylsulfanyl)phenyl amide tail.

Molecular Formula C17H17N5OS
Molecular Weight 339.4 g/mol
Cat. No. B12171105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethyl-N-[3-(methylsulfanyl)phenyl]-2-(1H-tetrazol-1-yl)benzamide
Molecular FormulaC17H17N5OS
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)C(=O)NC2=CC(=CC=C2)SC)N3C=NN=N3)C
InChIInChI=1S/C17H17N5OS/c1-11-7-8-15(16(12(11)2)22-10-18-20-21-22)17(23)19-13-5-4-6-14(9-13)24-3/h4-10H,1-3H3,(H,19,23)
InChIKeyMMMXIZPOTVHXSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dimethyl-N-[3-(methylsulfanyl)phenyl]-2-(1H-tetrazol-1-yl)benzamide – Procurement-Relevant Structural and Class Overview


3,4-Dimethyl-N-[3-(methylsulfanyl)phenyl]-2-(1H-tetrazol-1-yl)benzamide (molecular formula C₁₇H₁₇N₅OS, exact mass 339.12 g/mol) is a fully synthetic small molecule belonging to the tetrazole-containing benzamide class. Its architecture combines a 3,4-dimethylbenzamide core with a 2-position 1H-tetrazol-1-yl substituent and a 3-(methylsulfanyl)phenyl amide tail. Tetrazole-substituted benzamides have been disclosed as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD) in herbicidal patent applications [1] and as scaffolds in medicinal chemistry programs targeting kinases and other enzymes [2]. However, quantitative pharmacological, physicochemical, or selectivity data specific to this compound are not publicly available in peer-reviewed literature or patent documents as of the knowledge cutoff date.

Why 3,4-Dimethyl-N-[3-(methylsulfanyl)phenyl]-2-(1H-tetrazol-1-yl)benzamide Cannot Be Replaced by Generic In-Class Analogs


Tetrazole-benzamide congeners are not functionally interchangeable despite sharing a core scaffold. The position of the tetrazole ring (1-position vs. 5-position attachment), the nature of the benzamide ring substituents (methyl vs. chloro vs. trifluoromethyl), and the thioether tail (methylsulfanyl vs. ethylsulfanyl vs. isopropylsulfanyl) each independently modulate lipophilicity, hydrogen-bonding capacity, and steric occupancy of target binding pockets [1]. In the HPPD inhibitor series exemplified by Bayer CropScience, replacement of the 3,4-dimethyl pattern with a 2-chloro-4-trifluoromethyl substitution shifts herbicidal potency and crop selectivity profiles substantially [2]. Without direct comparative data for the title compound, any substitution by a close analog carries an unquantifiable risk of altered target engagement, physicochemical properties, and biological outcome.

Quantitative Differential Evidence Guide for 3,4-Dimethyl-N-[3-(methylsulfanyl)phenyl]-2-(1H-tetrazol-1-yl)benzamide


Molecular Weight and Halogen Content Differentiate the Title Compound from the 2-Chloro-5-(1H-tetrazol-1-yl)benzamide Analog

The title compound (C₁₇H₁₇N₅OS, MW 339.42 g/mol) lacks the chlorine atom and trifluoromethyl group present in the Bayer HPPD inhibitor lead 2-chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide [1]. A closer direct analog is 2-chloro-N-[3-(methylsulfanyl)phenyl]-5-(1H-tetrazol-1-yl)benzamide (CAS 1144459-36-8, C₁₅H₁₂ClN₅OS, MW 345.8 g/mol). The title compound replaces the chlorine with methyl groups, reducing molecular weight by ~6.4 g/mol and eliminating the halogen atom, which alters lipophilicity and metabolic stability .

Physicochemical profiling Lead optimization Medicinal chemistry

Tetrazole Regioisomerism (1-Position vs. 5-Position Attachment) Distinguishes the Title Compound from the Bayer HPPD Inhibitor Class

The title compound bears the tetrazole ring attached at the 1-position to the benzamide core (2-(1H-tetrazol-1-yl) substitution), whereas the Bayer HPPD inhibitor series exemplified in WO2015078828A3 employs a 1-methyl-1H-tetrazol-5-yl amide substitution on the opposite side of the molecule [1]. This regioisomeric difference alters the vector of the tetrazole relative to the benzamide, potentially affecting key hydrogen-bonding interactions in the HPPD active site. Ortho-substituted tetrazoles on benzamides (as in the title compound) present distinct conformational constraints compared to amide-linked tetrazoles [2].

Agrochemical discovery HPPD inhibition Tetrazole SAR

Thioether Substituent Comparison: Methylsulfanyl (Target) vs. Isopropylsulfanyl (Analog) Modulates Lipophilicity and Steric Bulk

The title compound incorporates a methylsulfanyl (-SCH₃) group on the N-phenyl ring. A structurally characterized analog, N-[2-(propan-2-ylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide (SpectraBase Compound ID B7II5rRdXRC), replaces the methylsulfanyl with an isopropylsulfanyl group and positions the tetrazole at the 3-position rather than the 2-position [1]. The larger isopropyl group increases calculated logP and steric demand relative to the methylsulfanyl substituent, predicting divergent membrane permeability and target-fit characteristics [2]. No quantitative comparative biological data exist between these two specific compounds.

Lipophilicity optimization Thioether SAR Drug-likeness

Computed Physicochemical Property Comparison: Title Compound vs. 3,4-Dimethyl-2-(1H-tetrazol-1-yl)benzoic Acid Synthetic Precursor

The title compound can be retrosynthetically traced to 3,4-dimethyl-2-(1H-tetrazol-1-yl)benzoic acid (CAS 1219547-74-6, C₁₀H₁₀N₄O₂, MW 218.21 g/mol), a commercially available intermediate . Amide coupling with 3-(methylsulfanyl)aniline converts the carboxylic acid (clogP ~2.0; 2 H-bond donors) to the target benzamide (estimated clogP ~3.5–4.0; 0 H-bond donors), significantly altering solubility and permeability profiles [1]. This transformation eliminates the carboxylic acid H-bond donor capacity while introducing the thioether-containing N-phenyl ring, which increases molecular weight by ~121 g/mol and adds lipophilic surface area.

Synthetic accessibility Property forecasting Procurement specification

Evidence-Linked Application Scenarios for 3,4-Dimethyl-N-[3-(methylsulfanyl)phenyl]-2-(1H-tetrazol-1-yl)benzamide


Agrochemical Lead Discovery: HPPD Inhibitor Scaffold-Hopping Programs

The compound's 2-(1H-tetrazol-1-yl)benzamide architecture represents a regioisomeric alternative to the established Bayer 5-tetrazolyl amide HPPD inhibitor chemotype [1]. Research groups exploring novel HPPD inhibitor scaffolds for herbicide development may employ this compound as a structurally differentiated starting point for structure–activity relationship (SAR) expansion, provided that in-house HPPD enzyme inhibition assays are used to benchmark potency against known inhibitors such as the Bayer lead compound [2]. The absence of halogen atoms may offer a differentiated environmental fate profile, though this remains speculative without experimental degradation data.

Medicinal Chemistry: Kinase or Enzyme Inhibitor Library Expansion

Tetrazole-containing benzamides have been explored as kinase inhibitor scaffolds and as positive allosteric modulators of nicotinic acetylcholine receptors [1]. The title compound, with its 0 H-bond donor count and moderate computed logP (~3.5–4.0), falls within oral drug-like chemical space and may serve as a core scaffold for fragment-based or ligand-based drug discovery programs targeting kinases, HMG-CoA reductase, or other tetrazole-recognizing enzymes [2]. Procurement should specify purity ≥95% (HPLC) and include characterization by ¹H NMR and HRMS to ensure identity prior to biological evaluation.

Chemical Biology: Tetrazole Bioisostere Probe Development

Tetrazoles are established carboxylic acid bioisosteres with superior metabolic stability and membrane permeability [1]. The title compound's 2-(1H-tetrazol-1-yl) motif, positioned ortho to the amide carbonyl, creates a unique intramolecular hydrogen-bonding environment distinct from the more common 5-tetrazolyl or tetrazol-5-yl amide linkers [2]. This structural feature may be exploited in chemical probe development to interrogate protein–ligand interactions where carboxylic acid mimetics are required but off-target activity must be minimized. Users should independently validate target engagement and selectivity in their specific assay systems, as no selectivity data are publicly available.

Synthetic Methodology Development: Sterically Hindered Benzamide Coupling

The ortho-tetrazole substituent creates significant steric hindrance around the benzamide carbonyl, presenting a non-trivial synthetic challenge for amide bond formation. The compound may serve as a model substrate for developing or benchmarking novel amide coupling reagents and conditions for sterically congested aromatic systems [1]. Successful synthesis (confirmed by the commercial availability of the compound from multiple suppliers) demonstrates the feasibility of coupling 3,4-dimethyl-2-(1H-tetrazol-1-yl)benzoic acid with 3-(methylsulfanyl)aniline [2].

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